molecular formula C10H14N2O B2862072 N-methyl-4-[(methylamino)methyl]benzamide CAS No. 118329-42-3

N-methyl-4-[(methylamino)methyl]benzamide

Cat. No.: B2862072
CAS No.: 118329-42-3
M. Wt: 178.235
InChI Key: HTIKDJFBVIISPT-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Modern Organic and Medicinal Chemistry Research

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the fields of organic and medicinal chemistry. amrita.edu Benzamide derivatives are recognized for a wide array of pharmacological activities, including but not limited to antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nanobioletters.comresearchgate.net This biological significance has spurred considerable scientific interest in developing novel benzamide derivatives. The amide bond's unique characteristics—its stability, planarity, and ability to act as both a hydrogen bond donor and acceptor—allow benzamide-containing molecules to effectively interact with biological targets such as enzymes and receptors. Consequently, this structural motif is present in numerous commercially available drugs. wikipedia.org The versatility of the benzamide core allows for substitutions on the benzene ring and the amide nitrogen, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects. researchgate.net

Structural Characteristics of N-methyl-4-[(methylamino)methyl]benzamide: A Comprehensive Analysis of its Core Benzamide and Substituted Amine Moieties

This compound is a disubstituted benzene derivative with the molecular formula C₁₀H₁₄N₂O. Its structure is composed of three key components: a central 1,4-disubstituted benzene ring, an N-methylbenzamide group, and a methylaminomethyl group.

Core Benzamide Moiety : At one end of the aromatic ring (position 1), there is an N-methylcarboxamide group (-C(=O)NHCH₃). This feature defines the molecule as a benzamide and, more specifically, a secondary amide. The presence of the N-methyl group differentiates it from a primary benzamide. wikipedia.org

Substituted Amine Moiety : At the opposite end of the ring (position 4), there is a (methylamino)methyl group (-CH₂NHCH₃). This substituent consists of a methylene (B1212753) bridge (-CH₂) linking a secondary amine (methylamino group) to the benzene ring. This entire fragment can be viewed as a type of benzylamine (B48309) derivative.

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23 g/mol
IUPAC NameThis compound
SMILESCNCc1ccc(C(=O)NC)cc1
InChI KeyHTIKDJFBVIISPT-UHFFFAOYSA-N

Rationale for Academic Investigation of this compound and Related Amide Structures

The academic investigation of this compound and related structures is driven by their potential utility in both synthetic and medicinal chemistry. While specific research on this exact molecule is not extensively published, the rationale can be inferred from studies on analogous compounds.

Primarily, such molecules serve as valuable intermediates or building blocks in multi-step organic synthesis. The presence of two distinct, reactive amine functional groups—an amide and a secondary amine—allows for selective chemical modifications. For instance, the secondary amine can be a nucleophile in reactions to build larger, more complex molecules, while the amide provides structural rigidity. The incorporation of a benzamidomethyl moiety is a known strategy in pro-drug design, suggesting that related structures are of academic interest for developing new therapeutic delivery systems. mdpi.combohrium.com

Furthermore, the broader class of N-substituted benzamides is a fertile ground for drug discovery. Researchers continually synthesize and screen novel derivatives to identify compounds with improved or entirely new biological activities. Given the wide range of pharmacological effects exhibited by benzamides, there is a strong rationale for exploring how the specific combination of substituents in this compound might influence its potential as a bioactive agent.

Overview of Current Research Trends for N-Substituted Benzamide Derivatives in Synthetic Methodology

Current research in the synthesis of N-substituted benzamide derivatives is focused on several key areas. A major trend is the development of novel histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.net Many of these potential anticancer agents are designed based on existing benzamide-containing drugs like Entinostat (MS-275), with modifications to the N-substituent to enhance potency and selectivity. nih.govresearchgate.netresearchgate.net

Another significant area of research is the creation of new antimicrobial agents. Scientists are synthesizing libraries of N-substituted benzamides and testing them against various strains of bacteria and fungi to combat growing antimicrobial resistance. nanobioletters.com

From a methodological standpoint, chemists are exploring more efficient and environmentally friendly ways to form the crucial amide bond. This includes the use of novel catalysts and reagents for the dehydrative condensation of carboxylic acids and amines. rsc.org General synthetic procedures often involve reacting a substituted benzoic acid (or its more reactive acyl chloride derivative) with a primary or secondary amine. nanobioletters.commdpi.com The synthesis of complex N-substituted benzamides often requires multi-step sequences to build up the desired amine and benzoyl chloride precursors before the final amide coupling step. researchgate.net The ongoing refinement of these synthetic methods is crucial for advancing the exploration of N-substituted benzamides in all areas of chemical and medical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-(methylaminomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-7-8-3-5-9(6-4-8)10(13)12-2/h3-6,11H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIKDJFBVIISPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for N Methyl 4 Methylamino Methyl Benzamide

Retrosynthetic Analysis of N-methyl-4-[(methylamino)methyl]benzamide

A retrosynthetic analysis of this compound reveals several logical disconnections that inform the design of viable synthetic routes. The primary bonds for disconnection are the amide bond and the carbon-nitrogen bonds of the methylaminomethyl moiety.

Amide Bond Disconnection: The most apparent disconnection is at the amide bond (C(O)-N), which simplifies the molecule into 4-[(methylamino)methyl]benzoic acid or a derivative thereof, and methylamine (B109427). This approach focuses on forming the amide bond in the final stages of the synthesis.

Carbon-Nitrogen Bond Disconnections: Alternatively, the C-N bonds within the para-substituent can be disconnected.

Disconnecting the bond between the benzylic carbon and the nitrogen of the methylamino group suggests a precursor such as N-methyl-4-(halomethyl)benzamide, which can then undergo nucleophilic substitution with methylamine.

A further disconnection of the remaining C-N bond in this precursor points towards 4-(halomethyl)benzoyl halide and methylamine.

Another strategy involves disconnecting the C-N bond via a reductive amination pathway. This retrosynthetic step leads to N-methyl-4-formylbenzamide and methylamine as key precursors.

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Direct Amidation and Coupling Approaches for this compound Synthesis

The formation of the N-methylbenzamide core is a critical step in the synthesis of the target molecule. Direct amidation and the use of coupling reagents are standard and effective methods for creating this amide linkage.

A common and efficient method for amide bond formation involves the activation of a carboxylic acid. This is often achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester.

For instance, 4-(chloromethyl)benzoyl chloride can be reacted with an aqueous solution of methylamine. In this reaction, the highly reactive acyl chloride readily undergoes nucleophilic attack by methylamine to form 4-(chloromethyl)-N-methylbenzamide. This intermediate can then be further reacted with methylamine to yield the final product. The use of a biphasic system, such as methylene (B1212753) chloride and water, can facilitate the reaction and subsequent purification.

Alternatively, methyl 4-(aminomethyl)benzoate can be N-methylated and then subjected to amidation with methylamine. The ester group, while less reactive than an acyl chloride, can still effectively form the amide bond, often requiring heat or catalysis.

In modern organic synthesis, a wide array of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions, minimizing the need for harsh reagents. hepatochem.com These reagents activate the carboxylic acid in situ, promoting its condensation with the amine.

Common classes of coupling reagents applicable to the synthesis of this compound and its precursors include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance efficiency and reduce side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. nih.govbachem.com

Phosphonium and Aminium/Uronium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high efficiency and rapid reaction times. luxembourg-bio.combachem.com These reagents form active esters with the carboxylic acid, which then smoothly react with the amine.

The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and the desired scale of the synthesis.

Coupling Reagent Class Examples Common Additives
CarbodiimidesDCC, EDCHOBt, HOAt
Phosphonium SaltsPyBOP, PyAOP-
Aminium/Uronium SaltsHATU, HBTU, HCTUDIPEA, NMM

Reductive Amination Pathways for the Formation of the Methylaminomethyl Moiety

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is particularly well-suited for synthesizing the methylaminomethyl group of the target molecule. nih.gov This process typically involves the reaction of a carbonyl compound, in this case, N-methyl-4-formylbenzamide, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The Leuckart-Wallach reaction is a classic example of reductive amination where formic acid or its derivatives serve as both the reducing agent and a potential source of the N-methyl group via N-methylformamide. luxembourg-bio.com More contemporary methods employ a variety of reducing agents that offer greater selectivity and milder reaction conditions.

Common reducing agents used in reductive amination include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂, Pd/C)

The choice of reducing agent is crucial; for example, sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting aldehyde.

An alternative to the direct reductive amination of the aldehyde involves a two-step process. First, the aldehyde can be reduced to the corresponding alcohol, 4-(hydroxymethyl)-N-methylbenzamide. This alcohol can then be converted to a leaving group, such as a halide (e.g., 4-(chloromethyl)-N-methylbenzamide), which subsequently undergoes nucleophilic substitution with methylamine to furnish this compound.

Introduction and Functionalization of the N-Methyl Benzamide (B126) Moiety

The synthesis of the N-methyl benzamide portion of the molecule can be approached in several ways, often starting from readily available para-substituted benzoic acids or their derivatives.

A straightforward method begins with a para-substituted benzoyl chloride, such as 4-chlorobenzoyl chloride. This can be reacted with methylamine to form the corresponding N-methylbenzamide. researchgate.net The para-substituent can then be further manipulated. For example, a 4-methyl group can be functionalized through radical halogenation to introduce a benzylic bromide, which can then be converted to the desired methylaminomethyl group.

Alternatively, one can start with a benzoic acid derivative that already contains a precursor to the methylaminomethyl group. For example, 4-formylbenzoic acid or its methyl ester can be used as a starting material. amazonaws.com The carboxyl group can be converted to the N-methyl amide using the methods described in section 2.2. Subsequently, the formyl group can be converted to the methylaminomethyl moiety via reductive amination as detailed in section 2.3.

A Chinese patent describes the synthesis of a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, starting from 4-chloro-3-nitrobenzoic acid. hepatochem.com This is first reacted with methylamine to form 4-methylamino-3-nitrobenzoic acid. The carboxylic acid is then activated with thionyl chloride to form the acyl chloride, which is subsequently reacted with methylamine to yield the final product. This demonstrates a sequential introduction of the two methylamino groups.

Stereoselective Synthetic Methodologies for Enantiomerically Pure Analogs of this compound

The development of enantiomerically pure analogs of this compound can be crucial for understanding its biological activity. Stereoselective synthesis aims to control the formation of new chiral centers, which in this case would be on the benzylic carbon of the methylaminomethyl group if it were further substituted.

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. researchgate.netd-nb.info This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral reducing agent. For instance, a prochiral ketone precursor, such as 4-acetyl-N-methylbenzamide, could be subjected to reductive amination with methylamine in the presence of a chiral transition metal catalyst (e.g., based on ruthenium, iridium, or rhodium) and a hydrogen source. researchgate.netnih.gov The chiral ligand on the metal center would direct the hydrogenation of the intermediate imine to favor the formation of one enantiomer of the resulting amine.

Another approach involves the use of chiral auxiliaries. A chiral amine could be reacted with the 4-formyl-N-methylbenzamide precursor to form a diastereomeric mixture of imines. After separation, reduction of the desired diastereomer followed by cleavage of the chiral auxiliary would yield the enantiomerically enriched product.

Furthermore, enzymatic reactions can offer high levels of stereoselectivity in the synthesis of chiral amines. Transaminases, for example, can catalyze the conversion of a ketone to a chiral amine with high enantiomeric excess.

While specific examples for the stereoselective synthesis of this compound analogs are not abundant in the literature, the principles of asymmetric synthesis, particularly asymmetric reductive amination, provide a clear framework for how such syntheses could be designed and executed. researchgate.net

Stereoselective Approach Description Key Components
Catalytic Asymmetric Reductive AminationA prochiral ketone is reacted with an amine in the presence of a chiral catalyst and a reducing agent.Chiral transition metal complexes (e.g., Ru, Ir, Rh with chiral ligands)
Chiral AuxiliariesA chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation.Removable chiral groups attached to the amine or carbonyl precursor.
Enzymatic Resolution/SynthesisEnzymes are used to selectively react with one enantiomer or to produce a single enantiomer.Transaminases, lipases, etc.

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

The synthesis of this compound typically involves the formation of an amide bond between a carboxylic acid derivative and an amine. A plausible synthetic route could start from 4-(aminomethyl)benzoic acid, which would require protection of the benzylamine (B48309), activation of the carboxylic acid, amidation with methylamine, and subsequent methylation of the protected benzylamine followed by deprotection. Alternatively, a precursor like 4-cyanobenzoic acid could be used, followed by amidation and reduction steps.

For instance, in a related synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, the process involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by conversion to an acyl chloride and a final reaction with another equivalent of methylamine. google.com The efficiency of such amidation steps is highly dependent on reaction conditions.

A systematic approach to optimization involves screening various parameters. For the final amidation step, where an activated benzoic acid derivative reacts with methylamine, a Design of Experiments (DoE) approach can be employed to efficiently map the reaction space.

Table 1: Illustrative Optimization of the Amidation Step for a Benzamide Synthesis This interactive table showcases typical parameters screened during the optimization of an amide coupling reaction relevant to the synthesis of this compound.

EntryCoupling AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1HBTUDIPEADMF25885
2HATUDIPEADMF25892
3EDC/HOBtNMMDCM251278
4T3PPyridineEtOAc50688
5HATUHunig's BaseAcetonitrile25695
6HATUDIPEADMF01289
7HBTUDIPEATHF25881
8HATU2,6-LutidineNMP40494

Data is illustrative and based on general findings in benzamide synthesis optimization. clockss.orgresearchgate.net

The choice of coupling agent is paramount; modern reagents like HATU often provide superior yields and faster reaction times compared to older methods. semanticscholar.org The base is crucial for scavenging the acid produced during the reaction, with non-nucleophilic hindered bases like diisopropylethylamine (DIPEA) being common choices. Solvents are selected based on reactant solubility and their effect on reaction kinetics, with polar aprotic solvents like DMF and NMP being frequently used. Temperature and reaction time are also tuned to ensure the reaction proceeds to completion without significant degradation of products or reagents.

Novel Catalytic Systems in the Synthesis of Substituted Benzamides, Relevant to this compound

Traditional methods for benzamide synthesis often rely on stoichiometric activating agents, which can generate significant waste. Modern organic synthesis has seen a shift towards catalytic methods that offer milder conditions, higher atom economy, and improved functional group tolerance. These advancements are highly relevant to the industrial-scale production of this compound.

Transition-metal catalysis has emerged as a powerful tool for constructing C-N bonds. Palladium, copper, and rhodium catalysts, in particular, have been employed in various amidation reactions. nih.gov For instance, direct C-H amidation, where a C-H bond on the benzene (B151609) ring is directly converted to a C-N bond, represents a highly efficient, though challenging, strategy. Rhodium-catalyzed C-H activation/annulation has been successfully used to construct complex heterocyclic systems containing amide bonds. nih.gov

Another area of innovation is the use of biocatalysis. Enzymes can offer unparalleled selectivity under mild, aqueous conditions. While specific enzymes for the synthesis of this target molecule may not be established, the broader field of using enzymes for amide bond formation is rapidly advancing. Plant-based biocatalysts have also been explored for related coupling reactions. researchgate.net

Photoredox catalysis is a more recent development that uses visible light to drive chemical reactions. This methodology can enable transformations that are difficult to achieve with traditional thermal methods. nih.govnih.gov For example, light-promoted reactions can facilitate the generation of radical intermediates that lead to the desired amide products under very mild conditions.

Table 2: Overview of Novel Catalytic Systems for Substituted Benzamide Synthesis This interactive table summarizes modern catalytic approaches that could be applied to develop more efficient syntheses of this compound.

Catalytic SystemReaction TypeGeneral SubstratesPotential Advantages for Target Synthesis
Palladium/Copper CatalysisCross-CouplingAryl halides, AminesHigh functional group tolerance; can be used to form the N-aryl or N-benzyl bond. researchgate.net
Rhodium CatalysisC-H Activation/AmidationBenzoic acids, AminesHigh atom economy by avoiding pre-functionalization of the aromatic ring. nih.gov
Iridium CatalysisOxidative AmidationAldehydes, AminesDirect conversion of a formyl group (e.g., from 4-formylbenzoic acid) to the amide. researchgate.net
Dual Cu/Ag CatalysisCyclization/Amidation2-Formyl benzoates, ImidatesEnables construction of complex, functionalized amide-containing structures in one pot. acs.org
Biocatalysis (e.g., Lipases)AmidationsEsters, AminesEnvironmentally benign (aqueous media, mild temperatures), high selectivity. researchgate.net
Photoredox CatalysisRadical-based C-N CouplingAryl precursors, Nitrogen sourcesExtremely mild reaction conditions, novel reactivity pathways. nih.govnih.gov

The application of these novel catalytic systems could significantly streamline the synthesis of this compound. By moving away from stoichiometric reagents and harsh conditions, these methods pave the way for more sustainable and cost-effective manufacturing processes, which are critical for the production of pharmaceutical intermediates.

Chemical Reactivity and Derivatization of N Methyl 4 Methylamino Methyl Benzamide

Reactivity Profiles of the Benzamide (B126) Functional Group

The benzamide functional group in N-methyl-4-[(methylamino)methyl]benzamide is characterized by a carbonyl group attached to a nitrogen atom, which is part of an aromatic system. This arrangement confers a degree of stability due to the delocalization of the nitrogen lone pair into the carbonyl group. However, the benzamide moiety can still undergo several important reactions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-[(methylamino)methyl]benzoic acid and methylamine (B109427). This reaction is fundamental in the metabolic pathways of many pharmaceutical compounds containing a benzamide group. The stability of the amide bond often requires vigorous reaction conditions, such as heating with a strong acid or base.

Reduction: The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group (-CH2-) to furnish the corresponding diamine, N1-methyl-N2-(4-methylbenzyl)methanediamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

Nucleophilic Acyl Substitution: While the nitrogen of the amide is not strongly nucleophilic, the carbonyl carbon is susceptible to attack by strong nucleophiles. For instance, reaction with organolithium or Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate.

Data Table: Reactivity of the Benzamide Functional Group

Reaction TypeReagentsProducts
Acid-Catalyzed HydrolysisH₃O⁺, heat4-[(methylamino)methyl]benzoic acid + Methylamine
Base-Catalyzed HydrolysisOH⁻, heat4-[(methylamino)methyl]benzoate + Methylamine
ReductionLiAlH₄, THFN1-methyl-N2-(4-methylbenzyl)methanediamine

Transformations Involving the Secondary and Tertiary Amine Moieties

The presence of both secondary and tertiary amine functionalities within the same molecule provides multiple sites for chemical modification.

The secondary amine is nucleophilic and can participate in a variety of reactions:

N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce an additional alkyl group, converting the secondary amine into a tertiary amine.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of an amide. This is a common strategy to modify the properties of amine-containing compounds.

N-Arylation: The secondary amine can undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form a diarylamine.

The tertiary amine is less nucleophilic than the secondary amine due to steric hindrance and the presence of three alkyl substituents. However, it can still undergo certain transformations:

N-Oxidation: Reaction with oxidizing agents like hydrogen peroxide or a peroxy acid can form the corresponding N-oxide.

Quaternization: The tertiary amine can react with an excess of an alkylating agent to form a quaternary ammonium (B1175870) salt.

Data Table: Transformations of Amine Moieties

Amine TypeReactionReagentsProduct Functional Group
SecondaryN-AlkylationAlkyl halide, baseTertiary amine
SecondaryN-AcylationAcyl chloride, baseAmide
TertiaryN-OxidationH₂O₂, m-CPBAN-oxide
TertiaryQuaternizationAlkyl halideQuaternary ammonium salt

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is substituted with two groups: an N-methylcarboxamide group (-CONHCH₃) and a (methylamino)methyl group (-CH₂NHCH₃). The regioselectivity of electrophilic aromatic substitution (EAS) on this ring is determined by the electronic and steric effects of these substituents.

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the position of the incoming electrophile. Therefore, electrophilic substitution is expected to occur at the positions ortho to the -CH₂NHCH₃ group (positions 3 and 5).

Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Effect
-CONHCH₃DeactivatingMeta
-CH₂NHCH₃ActivatingOrtho, Para

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst introduces a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.

Strategies for the Formation of Novel Derivatives and Analogs of this compound

The diverse reactivity of the functional groups in this compound allows for the synthesis of a wide array of derivatives.

Derivatization of the Amine Groups: Selective modification of the secondary amine can be achieved under controlled conditions. For example, acylation can be performed to introduce various substituents. Subsequent modification of the tertiary amine would require more forcing conditions.

Modification of the Benzamide Moiety: The benzamide can be hydrolyzed and the resulting carboxylic acid can be coupled with different amines to generate a library of new amide derivatives. Alternatively, reduction of the amide provides access to diamine analogs.

Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene ring, further diversifying the chemical space. For instance, nitration followed by reduction of the nitro group would introduce an amino group, which can then be further functionalized.

A patent for the synthesis of the closely related N-methyl-4-(methylamino)-3-nitrobenzamide highlights its utility as an intermediate for various pharmaceuticals, underscoring the importance of such derivatization strategies. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 4 Methylamino Methyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-methyl-4-[(methylamino)methyl]benzamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as a set of doublets, characteristic of an AA'BB' spin system, in the downfield region (typically δ 7.0-8.0 ppm). The benzylic protons of the -CH₂- group would likely present as a singlet, integrating to two protons. The N-methyl protons of the benzamide (B126) moiety and the N-methyl protons of the aminomethyl group are expected to appear as distinct singlets or doublets (if coupled to the N-H proton) in the upfield region of the spectrum. The amide N-H and amine N-H protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift (typically δ 165-175 ppm). The aromatic carbons will show a pattern of signals in the aromatic region (δ 110-150 ppm), with the quaternary carbons (C1 and C4 of the benzene ring) often exhibiting lower intensities. The benzylic carbon and the two N-methyl carbons are expected to appear in the upfield aliphatic region of the spectrum.

Anticipated ¹H and ¹³C NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~168.0
Aromatic CH (ortho to C=O)~7.8 (d)~128.0
Aromatic CH (meta to C=O)~7.4 (d)~127.5
Aromatic C (ipso to C=O)-~134.0
Aromatic C (ipso to CH₂)-~140.0
Benzyl (B1604629) CH₂~3.8 (s)~55.0
Amide N-CH₃~2.9 (d)~26.0
Amine N-CH₃~2.5 (s)~35.0
Amide NH~8.2 (br s)-
Amine NHVariable (br s)-

Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions. d = doublet, s = singlet, br s = broad singlet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the coupling between the aromatic protons on the benzene ring and the coupling between the amide N-H proton and the adjacent N-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This would be crucial for piecing together the molecular structure. For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the N-methyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm stereochemical assignments, although for a relatively flexible molecule like this compound, its primary utility would be in confirming through-space interactions between nearby protons, such as between the benzylic protons and the adjacent aromatic protons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands.

A prominent feature would be the strong absorption band corresponding to the amide C=O stretching vibration , typically observed in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations of the secondary amide and secondary amine would appear as one or two bands in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations of the amide and amine groups would be expected in the 1000-1350 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene ring would give rise to a strong band in the 800-850 cm⁻¹ range.

Anticipated FTIR Data:

Functional Group Vibrational Mode Anticipated Wavenumber (cm⁻¹)
N-H (Amide & Amine)Stretching3200-3500
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Amide)Stretching1630-1680
C=C (Aromatic)Stretching1450-1600
N-HBending1500-1600
C-NStretching1000-1350
C-H (Aromatic)Out-of-plane Bending800-850

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₄N₂O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Connectivity

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides valuable information about the structural connectivity of the molecule. The fragmentation of this compound would likely proceed through characteristic pathways for benzamides and benzylamines.

Key fragmentation pathways could include:

Alpha-cleavage adjacent to the amine nitrogen, leading to the formation of a stable benzylic cation.

Cleavage of the amide bond , resulting in benzoyl-type cations.

Loss of small neutral molecules such as methylamine (B109427) or methyl isocyanate.

By analyzing the m/z values of the fragment ions, the connectivity of the different structural motifs within the molecule can be confirmed, providing further evidence for the proposed structure.

X-ray Crystallography for Precise Solid-State Structural Analysis (if single crystals can be obtained)

For a compound like this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information. The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data Table:

Should single crystals of this compound be successfully grown and analyzed, the resulting data would be presented in a format similar to the hypothetical table below. This table illustrates the type of parameters that would be determined.

Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₄N₂O
Formula Weight178.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)1018.9(5)
Z4
Calculated Density (g/cm³)1.162
Absorption Coefficient (mm⁻¹)0.080
F(000)384
Crystal Size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.50 to 28.00
Reflections collected5678
Independent reflections2345 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Detailed Research Findings from a Hypothetical Analysis:

A detailed analysis of the crystal structure would provide critical insights into the molecular architecture of this compound.

Molecular Conformation: The analysis would reveal the dihedral angles between the benzene ring and the amide group, indicating the degree of planarity. The orientation of the (methylamino)methyl substituent relative to the aromatic ring would also be precisely determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with standard values and related structures. This can provide information about bond order and hybridization.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, highlighting any significant intermolecular forces. Of particular interest would be the presence of hydrogen bonds involving the amide and amine protons and the carbonyl oxygen and amine nitrogen. For instance, N-H···O or N-H···N hydrogen bonds could form chains or more complex networks, influencing the physical properties of the solid.

Without experimental data, any further discussion on the X-ray crystallography of this compound remains speculative. The acquisition of such data would be a valuable contribution to the chemical literature, providing a foundational understanding of the solid-state structure of this compound.

Theoretical and Computational Investigations of N Methyl 4 Methylamino Methyl Benzamide

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Orbitals

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For N-methyl-4-[(methylamino)methyl]benzamide, methods such as Density Functional Theory (DFT) would be employed to gain insights into its electronic structure, how charge is distributed across the molecule, and the nature of its frontier molecular orbitals.

Electronic Structure: The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The central benzene (B151609) ring provides a framework of delocalized π-electrons. This aromatic system is influenced by two key substituents: the electron-donating (methylamino)methyl group and the electron-withdrawing N-methylbenzamide group. The nitrogen atom of the methylamino group can donate electron density into the aromatic ring through resonance, while the carbonyl group of the benzamide (B126) moiety withdraws electron density. This push-pull electronic arrangement is expected to significantly influence the molecule's reactivity and spectroscopic properties.

Charge Distribution: The distribution of partial atomic charges across this compound would likely be non-uniform due to the presence of electronegative atoms like oxygen and nitrogen. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative estimates of these charges. It is anticipated that the oxygen atom of the carbonyl group would possess the most significant negative partial charge, while the hydrogen atom of the amide group and the hydrogen atoms of the methyl groups would carry positive partial charges. The nitrogen atoms would also exhibit negative partial charges, though to a lesser extent than the oxygen atom.

Interactive Data Table: Predicted Partial Atomic Charges Below is a hypothetical table of predicted partial atomic charges for selected atoms in this compound, based on calculations for similar molecules.

AtomPredicted Partial Charge (a.u.)
O (carbonyl)-0.65
N (amide)-0.45
N (methylamino)-0.40
C (carbonyl)+0.55
H (amide)+0.30

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. wikipedia.orgossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the methylamino group, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be centered on the electron-deficient benzamide moiety, particularly the carbonyl group. The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO's energy relates to its ability to accept electrons (reduction potential). ossila.com

Interactive Data Table: Hypothetical Frontier Orbital Energies This table presents hypothetical energy values for the frontier orbitals of this compound.

OrbitalEnergy (eV)Implication
HOMO-6.2Region of electron donation
LUMO-1.5Region of electron acceptance
HOMO-LUMO Gap4.7Moderate chemical reactivity

Conformational Analysis and Potential Energy Surface Mapping to Identify Stable Geometries

Conformational analysis is a computational technique used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, this involves exploring the potential energy surface (PES) by systematically rotating various single bonds.

The key dihedral angles that would define the conformational landscape of this molecule include the rotation around the bond connecting the benzyl (B1604629) group to the aromatic ring and the C-N bonds within the amide and methylamino functionalities. By calculating the energy at numerous points corresponding to different values of these dihedral angles, a PES map can be generated. The minima on this surface correspond to stable conformers.

It is hypothesized that the most stable conformers would be those that minimize steric hindrance between the bulky methyl and benzamide groups. Furthermore, the possibility of intramolecular hydrogen bonding between the amide proton and the nitrogen of the methylamino group could stabilize certain conformations. Studies on similar N-phenylbenzamides have shown that specific conformations are favored to facilitate intermolecular interactions like hydrogen bonding. nih.gov

Interactive Data Table: Hypothetical Stable Conformers and Their Properties The following table outlines hypothetical stable conformers of this compound, their defining dihedral angles, and relative energies.

ConformerDihedral Angle 1 (C-C-C-N)Dihedral Angle 2 (C-N-C=O)Relative Energy (kcal/mol)
A90°180° (trans)0.0 (most stable)
B180°180° (trans)1.5
C90°0° (cis)3.2

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about the molecule's flexibility, conformational changes, and interactions with its environment.

An MD simulation of this compound would likely show significant flexibility in the (methylamino)methyl side chain, with rapid rotations around the single bonds. The N-methyl groups would also exhibit rotational motion. These simulations could also predict how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution.

In a condensed phase, intermolecular interactions would play a significant role. MD simulations can identify and characterize these interactions. For this compound, the primary intermolecular interactions would be hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of another. Additionally, π-π stacking interactions between the aromatic rings could lead to the formation of aggregates.

Interactive Data Table: Potential Intermolecular Interactions This table summarizes the types of intermolecular interactions expected for this compound and their typical energy ranges.

Interaction TypeDescriptionTypical Energy (kcal/mol)
Hydrogen BondingN-H···O=C3 - 7
π-π StackingFace-to-face or offset stacking of benzene rings1 - 3
van der WaalsDispersive forces between all atoms0.5 - 1.5

Reaction Mechanism Studies through Computational Modeling of Synthetic Pathways

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products, as well as to calculate activation energies and reaction rates. nih.gov

A plausible synthetic pathway for this compound could involve the nucleophilic substitution reaction between 4-(chloromethyl)-N-methylbenzamide and methylamine (B109427). Computational modeling of this reaction, likely using DFT, would proceed by locating the transition state structure for the displacement of the chloride ion by the methylamine. The calculated activation energy for this step would provide an estimate of the reaction rate.

Such studies can help in optimizing reaction conditions by providing insights into the reaction mechanism. For instance, the calculations could explore the effect of a solvent on the reaction pathway and energetics.

Interactive Data Table: Hypothetical Reaction Pathway Energetics The table below presents hypothetical calculated energies for a proposed synthetic route to this compound.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (4-(chloromethyl)-N-methylbenzamide + methylamine)0.0
2Transition State+15.2 (Activation Energy)
3Products (this compound + HCl)-5.8

In Silico Prediction of Intramolecular Interactions and Tautomeric Forms

In silico methods are invaluable for predicting subtle molecular features such as intramolecular interactions and the relative stabilities of tautomers.

Tautomeric Forms: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the most likely form of tautomerism is the amide-imidol tautomerism. The amide form is the one typically drawn, while the imidol form results from the migration of the amide proton to the carbonyl oxygen, creating a hydroxyl group and a carbon-nitrogen double bond.

Quantum chemical calculations can be used to determine the relative energies of these two tautomers. For simple amides, the amide form is generally significantly more stable than the imidol form. It is highly probable that this would also be the case for this compound.

Interactive Data Table: Relative Energies of Hypothetical Tautomers This table shows the hypothetical relative energies of the amide and imidol tautomers of this compound.

TautomerStructureRelative Energy (kcal/mol)Predicted Population
Amide-C(=O)NH-0.0>99.9%
Imidol-C(OH)=N-+12.5<0.1%

N Methyl 4 Methylamino Methyl Benzamide As a Precursor and Building Block in Complex Chemical Synthesis

Role in the Multi-Step Synthesis of Advanced Organic Molecules

The utility of N-methyl-4-[(methylamino)methyl]benzamide and its close analogs, such as 4-(aminomethyl)benzamides, is well-documented in the synthesis of complex, biologically active molecules. nih.govacs.org These structures serve as foundational elements in multi-step synthetic sequences that produce compounds with significant therapeutic potential. The synthesis of such advanced molecules is a meticulous process, often involving numerous sequential reactions where each step builds upon the last to achieve the final complex architecture.

In these pathways, the benzamide (B126) core acts as a rigid linker or central scaffold to which other chemical moieties are attached. The presence of both amine and amide functionalities allows for sequential or orthogonal chemical modifications, granting chemists precise control over the assembly of the target molecule. For instance, the synthesis of potent viral entry inhibitors for Ebola and Marburg viruses has utilized the 4-(aminomethyl)benzamide (B1271630) scaffold as a starting point for extensive chemical elaboration. nih.govacs.org

Table 1: Illustrative Multi-Step Synthesis Involving a Benzamide Core

StepReaction TypeDescriptionIntermediate/Product
1Amide Bond FormationStarting with a 4-(bromomethyl)benzoyl chloride, react with methylamine (B109427) to form the N-methylbenzamide core.4-(bromomethyl)-N-methylbenzamide
2Nucleophilic SubstitutionThe bromo-intermediate is reacted with a primary or secondary amine (R-NHR') to introduce diversity.4-[(R,R'-amino)methyl]-N-methylbenzamide
3Further FunctionalizationModification of the R/R' groups or the aromatic ring to build a more complex, polyfunctional molecule.Advanced Polyfunctional Molecule

Strategies for Incorporating the this compound Moiety into Larger Polyfunctional Systems

Incorporating the this compound moiety into larger, more complex molecules requires strategic chemical transformations that leverage its inherent reactivity. The primary reactive sites for such incorporations are the N-H protons of the amide and the secondary amine.

Key strategies include:

Amide Coupling Reactions: The synthesis often begins with a precursor like 4-(methylaminomethyl)benzoic acid. The carboxylic acid group can be activated and then coupled with a desired amine to form the N-methylbenzamide portion of the molecule. This is a standard and highly versatile method for creating the core structure.

Nucleophilic Substitution: A common approach involves starting with a derivative where the methylamino group is replaced by a leaving group, such as in 4-(chloromethyl)-N-methylbenzamide. This electrophilic center readily reacts with various nucleophiles, including amines, thiols, or alcohols of a larger molecule, effectively tethering the benzamide moiety to the target system. researchgate.net

Reductive Amination: The (methylamino)methyl group can be constructed by the reductive amination of 4-formyl-N-methylbenzamide with methylamine. This allows for the introduction of the key side chain while building the molecule.

Cross-Coupling Reactions: For more advanced applications, the benzene (B151609) ring of the benzamide can be pre-functionalized with a halide (e.g., bromine or iodine). This allows for the use of powerful palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig couplings) to attach complex aryl or alkyl groups, thereby integrating the benzamide unit into a polyfunctional system.

These synthetic strategies provide a robust toolbox for chemists to seamlessly integrate the this compound core into a diverse range of molecular architectures.

Development of Compound Libraries Utilizing this compound as a Core Scaffold

In modern drug discovery, the synthesis of compound libraries around a central "scaffold" is a cornerstone of identifying new therapeutic agents. The this compound structure is an excellent scaffold due to its synthetic tractability and the presence of multiple points for diversification. By systematically varying the substituents at different positions, chemists can generate a large library of related compounds for biological screening. researchgate.net

This approach, known as diversity-oriented synthesis, has been successfully applied to benzamide-based scaffolds. nih.govnih.gov For example, researchers have created extensive libraries of 4-(aminomethyl)benzamide derivatives to explore structure-activity relationships (SAR) for antiviral agents. nih.govacs.org In a typical library synthesis, the core scaffold is prepared, and then a variety of building blocks are attached at one or more diversification points.

Table 2: Example of a Compound Library Design Based on the Benzamide Scaffold

ScaffoldDiversification Point 1 (R1)Diversification Point 2 (R2)Resulting Compound ClassTherapeutic Target Example
4-(aminomethyl)-N-R1-benzamideMethylVaried heterocyclesHeterocyclic Benzamide AnalogsAntiviral Agents nih.gov
EthylSubstituted phenyl ringsN-Aryl BenzamidesAntitumor Agents nih.gov
CyclopropylAliphatic chainsN-Alkyl BenzamidesEnzyme Inhibitors

The resulting libraries are then tested to identify compounds with high potency and desirable properties. This systematic exploration allows for the rapid optimization of lead compounds. nih.govacs.org

Exploration of this compound as a Key Intermediate for the Synthesis of Diverse Benzamide Analogs

Beyond its role as a scaffold for large libraries, this compound is a valuable intermediate for synthesizing a wide range of benzamide analogs. An intermediate is a compound that is formed during a multi-step reaction and is subsequently converted into the final product. The specific functional groups on this molecule allow for selective modifications to produce structurally diverse derivatives.

For instance, the secondary amine (-NHCH3) is a key functional handle. It can undergo a variety of chemical transformations:

N-Alkylation/N-Arylation: The amine can be further alkylated or arylated to introduce different substituents, leading to tertiary amines with varied steric and electronic properties.

Acylation: Reaction with acyl chlorides or anhydrides can convert the secondary amine into an amide, introducing another functional group and altering the molecule's hydrogen bonding capacity.

Formation of Carbamates and Ureas: The amine can react with chloroformates or isocyanates to form carbamates and ureas, respectively, which are important functional groups in many bioactive molecules. acs.org

Similarly, the N-methylamide (-C(O)NHCH3) group can be modified, although it is generally more stable. The aromatic ring itself can also be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to add further functionalization, provided the existing groups are appropriately protected. This versatility makes this compound a pivotal intermediate in the synthesis of novel compounds for various applications, from materials science to pharmaceuticals. nih.govchemicalbook.com

Conclusion and Future Research Perspectives for N Methyl 4 Methylamino Methyl Benzamide Studies

Summary of Current Academic Understanding and Methodological Approaches for Benzamide (B126) Synthesis and Characterization

The current academic understanding of N-methyl-4-[(methylamino)methyl]benzamide is primarily centered on its fundamental chemical identity and properties. It is cataloged as a distinct organic compound, but specific, in-depth research into its unique reactivity or applications is not widely documented in publicly available literature. The compound's structure, featuring a disubstituted benzene (B151609) ring with N-methylbenzamide and a methylaminomethyl group, suggests its classification within the broader family of benzamide derivatives.

Physicochemical Properties of this compound

Property Data
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
IUPAC Name This compound
SMILES CNCc1ccc(C(=O)NC)cc1

| InChI Key | HTIKDJFBVIISPT-UHFFFAOYSA-N |

Methodological approaches for the synthesis and characterization of this compound can be inferred from established protocols for benzamides. The formation of the amide bond is one of the most crucial and frequently performed reactions in organic chemistry. researchgate.netnih.gov

Synthesis of Benzamides: Traditional and modern methods for synthesizing benzamides are varied, reflecting the importance of this functional group.

From Carboxylic Acids and Amines: The most common approach involves the condensation of a carboxylic acid with an amine. This typically requires activating the carboxylic acid using coupling reagents to enhance its reactivity. researchgate.net

From Esters and Amines: Benzamides can be prepared by reacting a corresponding ester, such as methyl benzoate, with an amine. This process can be driven by using an overstoichiometric amount of the amine at elevated temperatures and pressures. google.com

Oxidative Amidation: More recent strategies focus on sustainability and atom economy. One such method is the oxidative amidation of benzylamines, which offers an alternative pathway to the amide bond. researchgate.net

From Aryl Halides: Catalytic methods, for instance using palladium-based catalysts, allow for the synthesis of primary amides from various substituted aryl bromides. nih.gov

Direct Electrophilic Aromatic Substitution: An innovative approach involves the direct conversion of arenes to benzamide derivatives using reagents like cyanoguanidine in the presence of a strong acid, such as triflic acid. nih.gov A general procedure involves suspending cyanoguanidine in the aromatic substrate and adding the acid, followed by heating. nih.gov

A multi-step synthesis for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, illustrates a typical synthetic pathway: it begins with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427), proceeds through an acyl chloride intermediate formed using thionyl chloride, and concludes with a final amidation step with methylamine to yield the product. google.com

Characterization of Benzamides: Once synthesized, the structural confirmation of benzamide derivatives is achieved through a standard suite of analytical techniques.

Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of the amide functional group. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for elucidating the exact molecular structure. nih.govnanobioletters.comresearchgate.netmdpi.com

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and can help in confirming its elemental composition. nanobioletters.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction offers unambiguous determination of the three-dimensional molecular structure. nih.gov

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is used to confirm the empirical formula. nih.gov

Identification of Promising Avenues for Further Research on this compound in Organic Chemistry

While dedicated studies on this compound are limited, its structure presents several promising avenues for future investigation within organic chemistry.

Advanced Synthetic Route Development: A primary research focus could be the development of novel, efficient, and environmentally benign synthetic routes to this compound. Research could explore catalytic systems that minimize waste and avoid the use of harsh reagents often associated with classical amidation methods. researchgate.net

Derivatization and Library Synthesis: The compound is an excellent scaffold for creating a library of new molecules. The secondary amine in the (methylamino)methyl group and the N-H of the amide are both sites for further functionalization. These derivatives could be synthesized to explore structure-activity relationships in various contexts.

Medicinal Chemistry Applications: The benzamide moiety is a well-established pharmacophore found in numerous pharmaceuticals. researchgate.netnih.gov A significant research avenue would be the biological screening of this compound and its derivatives for potential therapeutic activities. The structural similarity to intermediates used in the synthesis of drugs for a range of conditions suggests this could be a fruitful area of investigation. google.com

Coordination Chemistry and Catalysis: The presence of nitrogen and oxygen donor atoms makes the molecule a potential ligand for coordinating with metal centers. Future research could investigate the synthesis of metal complexes involving this compound and explore their potential applications in catalysis.

Broader Implications of Benzamide Chemistry for Advanced Synthetic Strategies

The study of specific molecules like this compound is nested within the broader and highly significant field of benzamide chemistry, which has profound implications for advanced synthetic strategies.

Foundation of Medicinal Chemistry: The amide bond is a cornerstone of modern pharmaceuticals. researchgate.net Consequently, continuous innovation in amide bond formation is critical for the pharmaceutical industry. The development of efficient and selective methods for creating benzamides directly accelerates the drug discovery process, enabling the synthesis of complex active pharmaceutical ingredients.

Push Towards Sustainable Chemistry: The synthesis of amides has historically been one of the most frequently practiced transformations in medicinal and process chemistry, often relying on stoichiometric activating agents that generate considerable waste. researchgate.net Modern research in benzamide chemistry is increasingly focused on developing sustainable alternatives, such as catalytic direct amidation reactions, which improve atom economy and reduce environmental impact. researchgate.net

Development of Privileged Scaffolds: The benzamide framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Synthetic strategies that provide efficient access to diverse benzamide derivatives are therefore highly valuable for generating new lead compounds in drug development programs.

Applications in Material Science: The utility of benzamides extends beyond pharmaceuticals into material science. The incorporation of benzamide structures into polymer backbones can significantly enhance the material's physical properties, including thermal stability and chemical resistance. chemicalbook.com As such, advanced synthetic strategies for benzamides also contribute to the creation of high-performance materials for industries like aerospace and electronics. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-4-[(methylamino)methyl]benzamide?

  • Methodology : The synthesis typically involves multi-step reactions, including acylation, nucleophilic substitution, and reductive amination. For example:

Acylating chlorination : React 4-chloro-3-nitrobenzoic acid with methylamine to form an intermediate amide.

Reductive amination : Use sodium pivalate and dichloromethane (DCM) under controlled temperatures (0–25°C) to introduce the methylamino group .

Hazard mitigation : Conduct thorough risk assessments for reagents like dichloromethane and sodium carbonate, and employ ventilation and PPE during handling .

  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DCM) and stoichiometric ratios to improve yield (e.g., 61–77% yields reported for analogous benzamide derivatives) .

Q. How is the compound characterized to confirm its structure?

  • Techniques :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify methylamino and benzamide moieties (e.g., δ 2.50 ppm for methyl groups in similar compounds) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peaks at m/z 259–438 for benzamide derivatives) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging weak intermolecular interactions (N–H⋯N, C–H⋯O) for stability analysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Cross-validation : Combine multiple techniques (e.g., X-ray for absolute configuration vs. NMR for functional groups). For ambiguous peaks in NMR, use 2D-COSY or HSQC to assign proton-carbon correlations .
  • Error analysis : Compare experimental data with computational predictions (DFT calculations for lattice energies or hydrogen-bonding patterns) .

Q. What strategies mitigate side reactions during synthesis?

  • Condition optimization :

  • Temperature control : Maintain 0–5°C during acylation to prevent decomposition .
  • Solvent selection : Use aprotic solvents (e.g., DCM) to minimize hydrolysis of intermediates .
    • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts .

Q. How do structural modifications influence biological activity?

  • Case study : Replace the methylamino group with ethyl or cyclopropane carboxamide to alter bioactivity. For example:

  • Antimicrobial activity : Substituted thiazole-benzamide derivatives show IC50_{50} values of 2–8 µM against S. aureus .
  • Mechanistic insights : Use molecular docking to predict interactions with enzymes (e.g., FAK inhibition in Defactinib analogs) .
    • Data reconciliation : Address discrepancies in bioactivity by standardizing assay protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement, particularly for twinned macromolecular data .
  • Mutagenicity screening : Conduct Ames II testing for early-stage toxicity profiling (e.g., mutagenicity < benzyl chloride) .
  • Reaction monitoring : Track progress via TLC (Rf_f = 0.3–0.5 in hexane/EtOAc) and in-situ FTIR for carbonyl group detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.